5-Aminoimidazole-4-carboxamide, often found in its riboside form as 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), plays a significant role in scientific research, particularly in the fields of biochemistry and cell biology. [, , , , , , , , ] This compound naturally occurs as a byproduct of purine biosynthesis. [, , ] In research, it is primarily recognized for its role in mimicking the effects of adenosine monophosphate (AMP), thereby activating AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy regulation. [, , , , , , ]
While AICAR is a widely used AMPK activator, developing more specific activators with enhanced selectivity and potency is crucial to minimize off-target effects and improve its therapeutic potential. [, ]
Further research is needed to elucidate the tissue-specific effects of AICAR, as its effects on AMPK activation and downstream signaling pathways can vary across different cell types and tissues. [, , ]
Investigating the efficacy of AICAR in combination with other therapeutic agents, such as existing drugs for metabolic disorders or cancer, could unveil synergistic effects and enhance treatment outcomes. []
Developing AICAR analogs suitable for in vivo imaging could provide valuable insights into real-time AMPK activity and its role in various physiological and pathological conditions. []
While primarily known for its AMPK-activating properties, emerging evidence suggests that AICAR may also influence cellular processes independently of AMPK. [, ] Further research in this area could uncover novel functions and therapeutic targets.
5-Aminoimidazole-4-carboxamide is classified as an imidazole derivative and is categorized under amino acids and their derivatives. It is structurally related to other biologically significant compounds such as 5-aminoimidazole-4-carboxamide ribonucleotide (commonly referred to as ZMP), which plays a crucial role in nucleotide synthesis.
The synthesis of 5-aminoimidazole-4-carboxamide can be achieved through several methods, primarily involving the reaction of α-aminocarbonyl compounds with aldehydes or ketones in the presence of ammonia or amines.
The molecular structure of 5-aminoimidazole-4-carboxamide can be described by its chemical formula .
5-Aminoimidazole-4-carboxamide participates in several key chemical reactions:
The mechanism of action for 5-aminoimidazole-4-carboxamide primarily involves its role as an activator of AMP-activated protein kinase (AMPK).
The physical properties of 5-aminoimidazole-4-carboxamide include:
Chemical properties include:
The applications of 5-aminoimidazole-4-carboxamide span various fields:
5-Aminoimidazole-4-carboxamide (AICA) is a critical intermediate in the de novo purine biosynthesis pathway, where it exists primarily as its ribonucleotide form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). AICAR is synthesized from 5-aminoimidazole ribotide (AIR) through carboxylation and aspartylation steps, culminating in the formation of an intermediate that undergoes cleavage to yield AICAR. This molecule serves as the direct precursor for the final two steps of purine ring assembly, ultimately leading to inosine monophosphate (IMP) production. AICAR’s position in this pathway makes it indispensable for generating adenosine and guanine nucleotides, which are essential for DNA/RNA synthesis, energy transfer (ATP/GTP), and cellular signaling [1] [8].
The enzymatic conversion of AICAR to IMP is mediated by the bifunctional enzyme ATIC (see Section 1.3). Disruption of AICAR metabolism—such as in ATIC deficiency—results in AICA-ribosiduria, characterized by excessive urinary excretion of AICA-riboside and profound developmental delays, underscoring AICAR’s non-redundant role in cellular homeostasis [3] [6].
Table 1: Key Enzymes in Purine Biosynthesis Involving AICAR
Enzyme | Reaction Catalyzed | Product |
---|---|---|
Phosphoribosylaminoimidazole carboxylase | Carboxylation of AIR | Carboxy-AIR |
Phosphoribosylaminoimidazole succinocarboxamide synthetase | Aspartate addition | SAICAR |
Adenylosuccinate lyase | Cleavage of SAICAR | AICAR |
ATIC | Formylation of AICAR + cyclization | IMP (see Section 1.3) |
Beyond its role as a purine precursor, AICAR functions as a metabolic sensor and regulator of one-carbon metabolism. As an analog of AMP, AICAR directly activates AMP-activated protein kinase (AMPK), a central energy-sensing hub that modulates catabolic pathways (e.g., glycolysis, fatty acid oxidation) and inhibits anabolic processes (e.g., lipogenesis, protein synthesis) during nutrient stress [1] [2]. AICAR-mediated AMPK activation enhances mitochondrial biogenesis and oxidative phosphorylation, partly via upregulation of PGC-1α, thereby restoring cellular energy balance [5] [9].
Notably, AICAR exerts AMPK-independent effects. In cancer models, AICAR accumulation inhibits de novo purine synthesis by suppressing ATIC, leading to antiproliferative outcomes. In inflammation-driven cachexia, AICAR preserves muscle mass by reversing metabolic shifts induced by cytokines (e.g., IFNγ/TNFα), independent of AMPK’s canonical energy-sensing role [2] [9]. This dual functionality positions AICAR as a "master regulator" integrating nucleotide synthesis with broader metabolic adaptation.
The bifunctional enzyme ATIC (encoded by the ATIC gene in humans) catalyzes the terminal steps of de novo purine biosynthesis:
ATIC exists as a homodimer, with its N-terminal domain housing the transformylase active site and the C-terminal domain containing the cyclohydrolase site. Crystal structures reveal that potent sulfonyl-containing antifolates (e.g., LSN3213128) competitively inhibit the transformylase domain by mimicking the folate cofactor, thereby blocking purine synthesis and exerting antitumor effects [1] [7]. Genetic variants in ATIC (e.g., rs12995526) correlate with altered methotrexate responsiveness in rheumatoid arthritis and leukemia, highlighting its clinical relevance in folate-antagonist therapies [4] [6].
Table 2: ATIC Enzyme Domains and Functions
Domain | Activity | Cofactor | Inhibitors |
---|---|---|---|
N-terminal | AICAR transformylase | 10-formyltetrahydrofolate | Sulfonyl antifolates (LSN3213128) |
C-terminal | IMP cyclohydrolase | None | None reported |
AICAR metabolism is intricately linked to folate-mediated one-carbon (1C) metabolism. The formyl group transfer to AICAR by ATIC consumes 10-fTHF, directly coupling purine synthesis to the folate cycle. This interdependence explains why polymorphisms in folate-pathway genes (e.g., MTHFR, SLC19A1) significantly influence plasma homocysteine levels—a biomarker of 1C flux and cardiovascular risk [4]. Notably, folate network variants (FTCD, SLC19A1, SLC19A3) alter homocysteine concentrations independently of MTHFR, suggesting broad genetic modulation of AICAR-dependent formylation [4].
Furthermore, AICAR regulates mitochondrial folate metabolism. In yeast (Saccharomyces cerevisiae), disruption of ATIC homologs (ADE16, ADE17) induces dual adenine/histidine auxotrophy, mirroring ade3 mutants defective in 10-fTHF synthesis. This epistasis underscores AICAR’s role in coordinating purine and histidine biosynthesis through folate intermediate sharing [10]. In humans, folate status modulates AICAR accumulation, which in turn affects AMPK activity and DNA methylation cycles—linking nucleotide synthesis to epigenetic regulation [4] [9].
Table 3: Folate Pathway Genes Influencing AICAR-Homocysteine Crosstalk
Gene | Protein Function | Effect on Homocysteine | Association with AICAR/ATIC |
---|---|---|---|
MTHFR | 5,10-Methylene-THF reductase | Strong increase if mutated | Alters 5,10-mTHF availability |
SLC19A1 | Reduced folate transporter | Moderate increase | Impacts cellular folate uptake |
FTCD | Formiminotransferase-cyclodeaminase | Significant increase | Modifies formate pool for 10-fTHF |
ATIC | AICAR transformylase/IMP CHase | Mild increase if mutated | Directly consumes 10-fTHF |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: